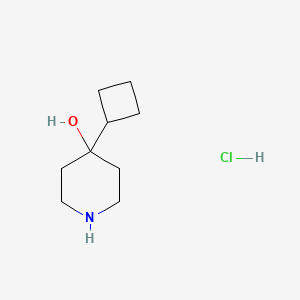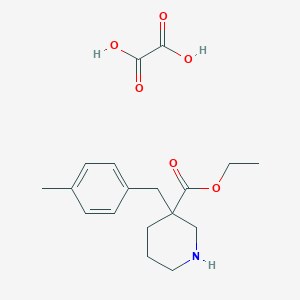
4-Cyclobutylpiperidin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutylpiperidin-4-ol hydrochloride is a chemical compound with the CAS Number: 2126161-41-7 . It has a molecular weight of 191.7 and its IUPAC name is this compound . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The molecular formula of this compound is C9H18ClNO . The InChI code for this compound is 1S/C9H17NO.ClH/c11-9(8-2-1-3-8)4-6-10-7-5-9;/h8,10-11H,1-7H2;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-Cyclobutylpiperidin-4-ol hydrochloride demonstrates significant antimicrobial properties. A study by Dyusebaeva et al. (2017) explored the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ol derivatives, revealing a wide spectrum of antimicrobial activity against various microorganisms (Dyusebaeva, Elibaeva, & Kalugin, 2017).
Synthesis of Novel Compounds
This compound serves as a starting material in the synthesis of novel heterocyclic compounds. El-Hashash et al. (2015) described its use in preparing a series of compounds with potential antibacterial activities (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Sigma Receptor Ligand
This compound shows promise as a sigma receptor ligand. Prezzavento et al. (2007) investigated the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines, noting high affinity for sigma subtypes when 4-phenylpiperidin-4-ol moieties were present (Prezzavento et al., 2007).
Corrosion Inhibition
The compound is also studied for its role in corrosion inhibition. Annand, Hurd, and Hackerman (1965) examined the adsorption of related piperidine derivatives on steel, demonstrating their effectiveness in reducing corrosion (Annand, Hurd, & Hackerman, 1965).
Analytical Applications
This compound finds applications in analytical chemistry. For instance, Saad et al. (2022) used related compounds in chromatographic methods for analyzing pharmaceutical formulations (Saad et al., 2022).
Neuroprotection
Tanito et al. (2007) explored the neuroprotective effects of TEMPOL derivatives, including related piperidine hydrochloride compounds, against light-induced retinal damage in rats (Tanito, Li, Elliott, Dittmar, & Anderson, 2007).
Chemical Structure and Receptor Affinity
The relationship between chemical structure and affinity for receptors has been studied, with compounds like this compound offering insights into this relationship (Abramson, Barlow, Franks, & Pearson, 1974).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 4-Cyclobutylpiperidin-4-ol hydrochloride are not available, it’s worth noting that piperidine derivatives are a key focus in the field of drug discovery . They have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, and more . This suggests that this compound could potentially have interesting applications in the future.
Propiedades
IUPAC Name |
4-cyclobutylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-9(8-2-1-3-8)4-6-10-7-5-9;/h8,10-11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMNVIOQIIRJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CCNCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126161-41-7 |
Source


|
| Record name | 4-cyclobutylpiperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B2801320.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801321.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2801322.png)
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2801325.png)

![2-(4-(Indolin-1-ylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2801328.png)
![N-cycloheptyl-3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2801330.png)
![4-acetyl-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801333.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2801335.png)

![3-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2801338.png)
![1,3-Benzodioxol-5-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2801339.png)

